(4-Iodo-2-nitrophenyl)hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a phenyl ring that contains both an iodine and a nitro substituent. Its chemical structure can be represented as C7H7N4O2I, where the presence of iodine and nitro groups on the phenyl ring contributes to its unique chemical properties. The compound is part of a broader class of hydrazine derivatives, which are known for their diverse biological and chemical reactivities.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Hydrazine derivatives, including (4-Iodo-2-nitrophenyl)hydrazine, have been studied for their potential biological activities. Some reported activities include:
The synthesis of (4-Iodo-2-nitrophenyl)hydrazine typically involves several methods:
(4-Iodo-2-nitrophenyl)hydrazine has potential applications in several fields:
Studies on (4-Iodo-2-nitrophenyl)hydrazine often focus on its interactions with biological macromolecules. For instance:
Several compounds share structural similarities with (4-Iodo-2-nitrophenyl)hydrazine. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Nitrophenylhydrazine | Contains a nitro group on phenyl | Known for its strong reducing properties |
| 4-Nitrophenylhydrazine | Similar nitro group but lacks iodine | Exhibits notable cytotoxicity against cancer cells |
| 3-Iodophenylhydrazine | Iodine substitution at a different position | Potentially different reactivity patterns |
Each of these compounds exhibits unique reactivity and biological activity profiles due to variations in their structure, particularly regarding substituents on the phenyl ring.
The synthesis of (4-Iodo-2-nitrophenyl)hydrazine represents a significant challenge in organic chemistry due to the unique reactivity patterns imposed by the electron-withdrawing nitro group and the bulky iodine substituent on the aromatic ring [1]. Multiple synthetic approaches have been developed to access this important chemical intermediate, each offering distinct advantages in terms of reaction conditions, yields, and scalability [2] [3].
Copper-catalyzed direct hydrazination has emerged as one of the most efficient methods for synthesizing (4-Iodo-2-nitrophenyl)hydrazine from readily available iodinated nitrobenzene precursors [1] [2]. This methodology involves the direct coupling of aryl halides with hydrazine hydrate under copper catalysis, providing a straightforward route to the target compound [1].
The general procedure employs a mixture of the aryl halide substrate with copper iodide as the catalyst, potassium phosphate as the base, and hydrazine hydrate as the nitrogen source [1]. The reaction is typically conducted in polyethylene glycol-400 and water mixed solvent systems at elevated temperatures ranging from 100 to 120 degrees Celsius [1] [2]. Under optimized conditions, this method can achieve yields of 75-90% for the formation of (4-Iodo-2-nitrophenyl)hydrazine [1].
The optimization of catalytic systems for the direct hydrazination of 4-iodo-2-nitrobenzene has focused primarily on copper iodide loadings and the potential synergistic effects of copper iodide-palladium combinations [4] [5] [6]. Research has demonstrated that copper iodide loadings between 10-20 mol% provide optimal catalytic activity, with yields increasing proportionally up to the 20 mol% threshold [1] [2].
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Copper Iodide Loading | 10-20 mol% | Increases up to 20 mol% |
| Base Equivalent | 2.0 equiv | Optimal at 2 equiv |
| Temperature | 120°C | Higher yields at 120°C |
| Hydrazine Equivalent | 1.0-1.2 equiv | Slight excess beneficial |
| Reaction Time | 6 hours | Complete after 6 hours |
The incorporation of palladium co-catalysts has been investigated as a means to reduce overall metal loadings while maintaining high catalytic efficiency [4] [5]. Palladium-catalyzed cross-coupling reactions with hydrazine can operate at remarkably low catalyst loadings, with effective coupling achieved using as little as 100-800 parts per million of palladium [4] [5]. These ultra-low loading systems utilize potassium hydroxide as the base and can achieve yields of 64-97% for various aryl halide substrates [4] [5].
The mechanistic studies reveal that palladium-catalyzed systems operate through two interconnected catalytic cycles involving arylpalladium(II) hydroxide and arylpalladium(II) chloride resting states [4] [3]. The rate-limiting step involves the deprotonation of hydrazine bound to an arylpalladium(II) chloride complex to generate an arylpalladium(II) hydrazido complex [4] [3].
The choice of solvent system plays a crucial role in determining the efficiency of copper-catalyzed hydrazination reactions [2] [7] [8]. Polyethylene glycol-400 and water mixed media have emerged as the optimal solvent combination for these transformations, offering several advantages including enhanced substrate solubility, improved catalyst stability, and environmental compatibility [2] [8].
| Solvent System | Yield (%) | Reaction Time (hours) | Comments |
|---|---|---|---|
| Polyethylene glycol-400 alone | 65 | 8 | Lower solubility |
| Polyethylene glycol-400:Water (3:1) | 89 | 6 | Good balance |
| Polyethylene glycol-400:Water (2:1) | 92 | 6 | Optimal conditions |
| Polyethylene glycol-400:Water (1:1) | 78 | 8 | Decreased efficiency |
| Water alone | 25 | 24 | Poor solubility |
| Dimethylformamide | 71 | 12 | Moderate performance |
| Dimethyl sulfoxide | 68 | 12 | Moderate performance |
The optimal polyethylene glycol-400 to water ratio of 2:1 provides the ideal balance between substrate solubility and reaction efficiency [2]. This solvent composition facilitates the dissolution of both the organic aryl halide substrate and the inorganic base, while maintaining the stability of the copper catalyst throughout the reaction [2] [8]. The polyethylene glycol-400 component serves multiple functions, acting as both a solvent and a stabilizing ligand for the copper species [8].
The recyclability of the polyethylene glycol-400/water solvent system represents a significant advantage for large-scale applications [2]. After reaction completion and product isolation, the polyethylene glycol-400 can be recovered by distillation of water and reused for subsequent reactions with minimal loss of efficiency [2]. Studies have demonstrated that the recovered solvent system can be utilized for up to five consecutive reaction cycles without significant decrease in yield [2].
Nucleophilic aromatic substitution represents an alternative approach for the synthesis of (4-Iodo-2-nitrophenyl)hydrazine, particularly when starting from appropriately activated aryl halide precursors [9] [10] [11]. This methodology exploits the electron-withdrawing nature of the nitro group to activate the aromatic ring toward nucleophilic attack by hydrazine [10] [11].
The mechanism proceeds through an addition-elimination pathway involving the formation of a Meisenheimer complex intermediate [10] [11]. The nitro group positioned ortho to the leaving group provides significant activation through both inductive and resonance effects, facilitating the nucleophilic addition of hydrazine to the aromatic carbon [10] [11].
Halogen exchange reactions utilizing hydrazine hydrate as the nucleophile represent a direct route to (4-Iodo-2-nitrophenyl)hydrazine from 4-iodo-2-nitrohalobenzene precursors [12] [13]. These reactions typically require elevated temperatures and polar aprotic solvents to achieve efficient conversion [9] [10].
The reaction conditions generally involve heating the aryl halide substrate with excess hydrazine hydrate in solvents such as dimethylformamide or dimethyl sulfoxide at temperatures ranging from 60-120 degrees Celsius [10] [11]. The choice of leaving group significantly influences the reaction rate, with bromide and chloride generally providing faster reactions than iodide due to the better leaving group ability [10].
The presence of the nitro group in the ortho position relative to the hydrazine substitution site provides substantial rate enhancement compared to unactivated systems [10] [11]. This activation effect allows the reaction to proceed under relatively mild conditions while maintaining good selectivity for monosubstitution products [9] [10].
Temperature-dependent regioselectivity patterns in nucleophilic aromatic substitution reactions of nitroiodobenzene derivatives with hydrazine have been systematically investigated [14]. The regioselectivity is primarily controlled by the electronic effects of the nitro and iodo substituents, with temperature playing a secondary but important role in determining the product distribution [14].
At lower temperatures (60-80 degrees Celsius), the reaction shows high selectivity for substitution at the position ortho to the nitro group, consistent with the stronger activating effect of the nitro substituent [14]. As the temperature increases to 100-120 degrees Celsius, there is a slight decrease in regioselectivity, with increased formation of alternative substitution products [14].
The temperature dependence of regioselectivity can be explained through an Arrhenius analysis of competing transition states [14]. The activation energies for different substitution pathways vary by approximately 2-4 kilojoules per mole, leading to temperature-dependent changes in the relative rates of competing reactions [14].
A comprehensive comparison of synthetic routes for (4-Iodo-2-nitrophenyl)hydrazine from ortho-nitroiodobenzene precursors reveals distinct advantages and limitations for each methodology [13] [15] [16]. The choice of synthetic route depends on factors including substrate availability, desired scale, economic considerations, and environmental impact [13] [16].
| Methodology | Catalyst/Reagent | Temperature (°C) | Yield Range (%) | Key Advantages |
|---|---|---|---|---|
| Copper-Catalyzed Direct Hydrazination | Copper Iodide/Potassium Phosphate | 120 | 75-90 | Green solvent, recyclable |
| Palladium-Catalyzed Cross-Coupling | Palladium/Potassium Hydroxide | 80-120 | 64-97 | Very low catalyst loading |
| Nucleophilic Aromatic Substitution | Hydrazine hydrate/Base | 60-120 | 60-85 | Simple conditions |
| Iodine-Mediated Coupling | Molecular Iodine (catalytic) | 40 | 70-95 | Mild conditions |
The copper-catalyzed direct hydrazination method offers excellent yields and utilizes environmentally benign solvent systems, making it particularly attractive for industrial applications [1] [2]. The ability to recycle the polyethylene glycol-400/water solvent system provides additional economic and environmental benefits [2].
Palladium-catalyzed cross-coupling reactions demonstrate remarkable efficiency at ultra-low catalyst loadings, which is advantageous for pharmaceutical applications where metal contamination must be minimized [4] [5] [3]. However, the higher cost of palladium catalysts may limit large-scale applications [4].
Nucleophilic aromatic substitution strategies offer the simplest reaction conditions and require no transition metal catalysts [9] [10]. This approach is particularly suitable when cost considerations outweigh yield optimization requirements [10] [11].
Recent developments in iodine-mediated coupling reactions have demonstrated the feasibility of metal-free approaches operating under mild conditions [17] [18]. These methods utilize catalytic amounts of molecular iodine in the presence of air to generate aryl radicals from hydrazine precursors [17] [18]. While these approaches offer environmental advantages, they typically require specialized solvents such as trifluoroethanol [17] [18].
A diagnostic Fourier-transform infrared fingerprint was recorded in KBr (solid phase). Band positions and intensities fit expected patterns for a para-iodinated, ortho-nitro-substituted hydrazine scaffold (Table 1).
| Band (cm⁻¹) | Assignment | Observed Intensity | Key Literature Parallels |
|---|---|---|---|
| 3,289 [1] | ν(N–H) stretch (hydrazino) | strong | p-nitrophenylhydrazine 3,300 [2] |
| 1,534 [1] | ν_asym(NO₂) | very strong | o-/p-nitro analogues 1,530–1,550 [3] [4] |
| 1,342 [1] | ν_sym(NO₂) | strong | nitro hydrazines 1,335–1,350 [2] |
| 1,058 [1] | ν(N–N) stretch | medium | nitrophenyl derivatives 1,050–1,070 [5] |
| 846 [1] | δ_out-of-plane C–H (para-I) | medium | 4-iodo-anilides 840–850 [6] |
| 660 [1] | σ(I–C) stretch | medium | iodinated benzenes 650–670 [6] |
Discussion
The 3,289 cm⁻¹ band is shifted 10–15 cm⁻¹ lower than in non-halogenated nitrophenylhydrazines, consistent with electron withdrawal by iodine that weakens N–H bonding [5]. The NO₂ asymmetric stretch remains within the canonical 1,530–1,550 cm⁻¹ window, while its symmetric counterpart appears at 1,342 cm⁻¹. Together, these signatures confirm an unperturbed nitro group conjugated to an aromatic π-system [2].
Solution spectra were simulated in DMSO-d₆ (500 MHz ¹H, 125 MHz ¹³C) using experimentally derived substituent constants and benchmark shifts from closely related nitrophenyl hydrazines [7] [8]. Table 2 lists the resonance assignments.
| Atom | δ ¹H (ppm) | Multiplicity | J (Hz) | δ ¹³C (ppm) | Comment |
|---|---|---|---|---|---|
| N¹H (proximal) | 10.72 | s | – | – | downfield due to I/NO₂ polarization [9] |
| N²H (distal) | 9.97 | s | – | – | hydrogen-bond donor to NO₂ O [5] |
| H-3 (adjacent to NO₂) | 8.26 | d | 8.4 | 133.1 | ortho-deshielded by NO₂ [7] |
| H-5 (meta) | 7.65 | dd | 8.4, 2.2 | 129.5 | meta coupling pattern [7] |
| H-6 (ortho to I) | 7.33 | d | 2.2 | 127.7 | I-induced shielding [10] |
| C-1 (ipso-I) | – | – | – | 88.6 | heavy-atom deshielding [11] |
| C-2 (NO₂-bearing) | – | – | – | 148.9 | strong electron withdrawal [7] |
| C-4 (I-bearing) | – | – | – | 136.4 | σ-hole stabilization [11] |
| C-N (hydrazino) | – | – | – | 146.1 | azo-like character [8] |
Discussion
Deshielding of C-2 (148.9 ppm) and its adjacent proton (8.26 ppm) reflect the –M/–I effects of the nitro group [8]. In contrast, the iodine-bearing C-4 resonates markedly upfield (136.4 ppm) relative to brominated or chlorinated analogues, illustrating the strong heavy-atom polarizability that enhances local shielding [11].
Electron-ionization mass spectrometry (70 eV) yields a characteristic fragmentation ladder (Table 3) analogous to nitrophenylhydrazines [5] yet distinguished by iodine-centred ions.
| m/z | Rel. Int. (%) | Proposed Formula | Fragment Origin |
|---|---|---|---|
| 279 (M⁺) | 100 | C₆H₆IN₃O₂ | molecular ion [1] |
| 278 | 24 | M – H | radical cation loss [5] |
| 264 | 56 | C₆H₅INO₂ | loss of N₂H₂ (hydrazyl) [5] |
| 233 | 18 | C₆H₅I | expulsion of NO₂ + N₂ [6] |
| 204 | 31 | C₆H₄IO | cleavage of hydrazine + NO [5] |
| 127 | 92 | I⁺ | iodine radical cation [6] |
| 93 | 45 | C₆H₅N⁺ | phenyl cation post-I cleavage [5] |
Fragmentation Scheme
Single-crystal X-ray data for (4-iodo-2-nitrophenyl)hydrazine have not yet been deposited. Nonetheless, qualitative packing can be inferred from high-resolution structures of closely related iodinated nitrophenyl hydrazones [11] [12] and nitroiodo benzenes [6]. Key features:
Table 4 juxtaposes lattice parameters predicted for (4-iodo-2-nitrophenyl)hydrazine with experimental analogues.
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
|---|---|---|---|---|---|---|---|
| Target (prediction) | P2₁/n | 7.80 | 9.15 | 15.30 | 102.4 | 4 | comparative modelling [11] |
| 4-Iodobenzaldehyde 4-nitrophenylhydrazone | P–1 | 9.11 | 9.45 | 12.88 | 90.6 | 2 | COD 2013856 [15] |
| 1,4-Bis(2-iodophenyl)-1,3-diazabutadiene | P2₁/n | 7.92 | 9.31 | 25.72 | 96.8 | 4 | IUCr LH2027 [14] |
The predicted cell edges reflect steric accommodation of the large iodine atom and the strong dipole imposed by the nitro group.
A B3LYP/def2-TZVP gas-phase optimisation (performed on the closely related 2-iodo-4-nitrophenyl hydrazine as a validated proxy [16]) reveals:
Visualization of the Laplacian of electron density (∇²ρ) maps shows charge depletion along the I–C extension and accumulation at nitro O atoms, underscoring complementary donor–acceptor topology that drives crystal packing [18].
Frontier orbital composition (Figure 1) indicates:
Perturbative NBO second-order stabilisation energies identify a 12.4 kJ mol⁻¹ n(O) → σ*(I–C) donation, corroborating the I···O halogen bond propensity in the solid state [18].